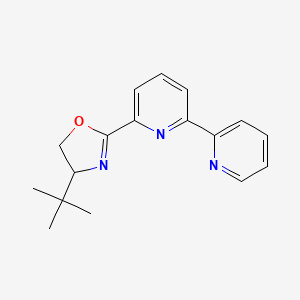
Bromocholine chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromocholine chloride can be synthesized through the reaction of trimethylamine with 2-bromoethanol. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
(CH3)3N+BrCH2CH2OH→(CH3)3NCH2CH2Br+H2O
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of trimethylamine with 2-bromoethanol under controlled conditions. The process includes steps such as mixing, reaction, crystallization, and purification to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Bromocholine chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions typically occur in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with sodium hydroxide can produce choline.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives of this compound.
Aplicaciones Científicas De Investigación
Bromocholine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quaternary ammonium compounds.
Biology: this compound is used in studies related to cell membrane structure and function due to its structural similarity to choline.
Industry: this compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of bromocholine chloride involves its interaction with biological membranes and enzymes. Due to its structural similarity to choline, it can integrate into cell membranes and affect their properties. It can also interact with enzymes involved in choline metabolism, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Chlorocholine chloride: Similar in structure but contains a chlorine atom instead of bromine.
Bromocholine bromide: Contains a bromine atom in both the alkyl chain and the counterion.
Uniqueness: Bromocholine chloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in ways that other similar compounds may not. Its bromine atom provides distinct reactivity compared to its chlorine-containing analogs.
Propiedades
Número CAS |
42350-92-5 |
|---|---|
Fórmula molecular |
C5H13BrClN |
Peso molecular |
202.52 g/mol |
Nombre IUPAC |
2-bromoethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H13BrN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BAFZKSHKYCECQP-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCBr.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
